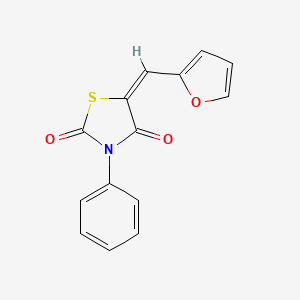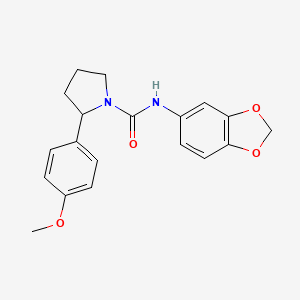
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to exhibit neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological properties. However, there are also some limitations to using 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. For example, it may exhibit different effects depending on the cell type or animal model used, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for research on 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on different signaling pathways. Finally, more research is needed to determine the optimal dosage and administration of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione for different diseases and conditions.
In conclusion, 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. It exhibits anti-inflammatory, antioxidant, and anticancer effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-thioxothiazolidin-4-one and furfural in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQZJOIIFFCFFF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![1-{4-[(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5976446.png)

![9-(4-methoxyphenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5976458.png)


![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)
![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)